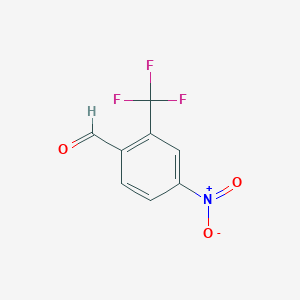

4-Nitro-2-(trifluoromethyl)benzaldehyde

説明

Current Status and Research Significance of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as pivotal starting materials and intermediates in a vast array of synthetic transformations. rsc.org These aromatic aldehydes, characterized by a benzaldehyde (B42025) structure with additional atoms or groups on the aromatic ring, are crucial for creating highly functionalized molecules. rsc.orgjocpr.com Their significance lies in the reactivity of the aldehyde group, which readily participates in condensation reactions, nucleophilic additions, and oxidations.

In contemporary organic synthesis, substituted benzaldehydes are instrumental in forming carbon-carbon and carbon-heteroatom bonds. They are widely used in multicomponent reactions and in the synthesis of various heterocyclic and carbocyclic compounds with potential biological activity. jocpr.com For instance, they react with hydrazone derivatives to form Schiff bases and with chalcone derivatives to introduce diverse functional groups. jocpr.com Furthermore, their role in the synthesis of pyrazole derivatives showcases their versatility. jocpr.com The strategic placement of different substituents on the benzene (B151609) ring allows chemists to fine-tune the electronic properties and steric environment of the molecule, thereby directing the outcome of reactions and imparting specific properties to the final products. This tunability makes substituted benzaldehydes indispensable tools in the design and synthesis of pharmaceuticals, polymers, and advanced materials. lookchem.comdurham.ac.uk

Academic Importance of Trifluoromethylated and Nitro-Substituted Aromatic Systems

The incorporation of trifluoromethyl (CF3) and nitro (NO2) groups into aromatic systems is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. mdpi.comwikipedia.org The trifluoromethyl group, a strong electron-withdrawing substituent, is particularly valued in drug design. mdpi.comrsc.org Its presence can significantly enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bond, which resists enzymatic degradation and can prolong a drug's half-life. mdpi.com Furthermore, the CF3 group can increase lipophilicity, facilitating passage through biological membranes, and improve binding affinity to target proteins through favorable hydrophobic and electrostatic interactions. mdpi.comlibretexts.org

Aromatic nitro compounds also hold a unique and important position in the synthesis of pharmaceutically active molecules. wikipedia.orglibretexts.org The nitro group is a potent electron-withdrawing group that can influence a molecule's reactivity and biological activity. masterorganicchemistry.com Historically, nitroaromatic compounds have been integral to the development of a wide range of drugs, including antibacterial, antiparasitic, and anticancer agents. wikipedia.org Many of these drugs operate via a bioreductive activation mechanism, where the nitro group is reduced within target cells to produce cytotoxic reactive species. achmem.com This targeted activation is particularly useful in developing hypoxia-activated prodrugs for cancer therapy. wikipedia.org The continued relevance of nitro-containing compounds is demonstrated by the ongoing research into new synthetic methods and the development of novel nitro-based therapeutic agents. libretexts.org

Overview of 4-Nitro-2-(trifluoromethyl)benzaldehyde as a Versatile Synthetic Intermediate

This compound is a bifunctional aromatic compound that combines the chemical reactivity of an aldehyde with the unique electronic properties imparted by both a nitro group and a trifluoromethyl group. This specific arrangement of substituents makes it a highly valuable and versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions, allowing for the construction of more complex molecular architectures.

The compound's utility is exemplified in its role as a key precursor for bioactive molecules. For instance, it is a starting material in the synthesis of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, also known as nitisinone. mdpi.com Nitisinone is a drug used to treat hereditary tyrosinemia type 1. The presence of both the strongly electron-withdrawing nitro and trifluoromethyl groups on the benzaldehyde ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is exploited in various synthetic pathways, such as the Knoevenagel and Wittig reactions, to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Knoevenagel condensation, for example, involves the reaction of the aldehyde with an active hydrogen compound, leading to α,β-unsaturated products that are themselves versatile intermediates. wikipedia.org Its application extends to the agrochemical field, where it is used in the synthesis of fungicidal triazole compounds. The strategic combination of these functional groups in a single, readily available molecule underscores the importance of this compound as a powerful building block in modern chemical research.

Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50551-17-2 |

| Molecular Formula | C8H4F3NO3 |

| Molecular Weight | 219.12 g/mol |

| Appearance | Solid |

| Boiling Point | 288.4 ± 40.0 °C at 760 mmHg researchgate.net |

| Density | 1.496 ± 0.06 g/cm³ researchgate.net |

| IUPAC Name | This compound researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGKXZIHOMXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496007 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-17-2 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Nitro 2 Trifluoromethyl Benzaldehyde

Regioselective Functionalization of Aromatic Rings for Directed Synthesis

The directed synthesis of 4-nitro-2-(trifluoromethyl)benzaldehyde often relies on a strategic, stepwise introduction of the aldehyde, nitro, and trifluoromethyl groups onto a benzene (B151609) ring. The order of these transformations is critical to ensure the correct substitution pattern due to the directing effects of the existing substituents.

Controlled Nitration Protocols on Trifluoromethylated Benzaldehyde (B42025) Precursors

One of the most direct routes to this compound involves the electrophilic nitration of 2-(trifluoromethyl)benzaldehyde (B1295035). In this approach, the existing trifluoromethyl and aldehyde groups direct the incoming nitro group. Both the -CHO and -CF3 groups are electron-withdrawing and are typically meta-directors. However, their positions on the starting material, 2-(trifluoromethyl)benzaldehyde, lead to a specific outcome. The position para to the trifluoromethyl group and meta to the aldehyde group is activated for nitration.

The reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Controlling the reaction conditions is crucial to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts. The temperature is generally kept low, often between 0-10°C, to prevent over-nitration and side reactions. askfilo.comaidic.it The choice of solvent and the rate of addition of the benzaldehyde precursor to the nitrating mixture are also important parameters.

Table 1: Typical Conditions for Nitration of Substituted Benzaldehydes

| Parameter | Condition | Purpose |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the electrophilic nitronium ion (NO₂⁺). |

| Temperature | 0-10°C | To control the reaction rate and prevent side reactions. askfilo.com |

| Reaction Time | 30-60 minutes | To allow for complete conversion of the starting material. askfilo.com |

| Quenching | Ice-cold water | To stop the reaction and precipitate the product. askfilo.com |

The regioselectivity in the nitration of 2-(trifluoromethyl)benzaldehyde is governed by the combined electronic effects of the two deactivating groups. The position C-4 is meta to the aldehyde group and para to the trifluoromethyl group, making it the most favorable site for electrophilic attack.

Trifluoromethylation Strategies for Nitrobenzaldehyde Derivatives

An alternative synthetic pathway involves introducing the trifluoromethyl group onto a pre-functionalized nitrobenzaldehyde ring. This approach often starts with a substrate like 4-nitro-2-halobenzaldehyde (where the halogen is typically Cl, Br, or I). The trifluoromethyl group can then be installed via nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Modern trifluoromethylation methods have become increasingly prevalent. These can involve:

Copper-mediated trifluoromethylation: Using reagents like trifluoromethylcopper (B1248711) ("CF₃Cu") or a combination of a copper catalyst and a trifluoromethyl source such as fluoroform (HCF₃) or trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent).

Palladium-catalyzed cross-coupling: This involves the reaction of an aryl halide or triflate with a trifluoromethylating agent. These reactions have seen significant advances, enabling the efficient formation of C(sp²)-CF₃ bonds. nih.gov

The introduction of a trifluoromethyl group can significantly alter the electronic properties of a molecule, enhancing its metabolic stability and lipophilicity, which are desirable traits in many bioactive compounds. nih.gov

Formylation Techniques for Introducing the Aldehyde Functionality

A third strategic approach is to introduce the aldehyde group as the final step onto an aromatic ring that already contains the nitro and trifluoromethyl substituents, such as 1-nitro-3-(trifluoromethyl)benzene. nist.govbldpharm.com Several classical and modern formylation methods can be employed:

Vilsmeier-Haack Reaction: This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile. This method is generally effective for electron-rich aromatic rings, but can be applied to deactivated systems under harsher conditions.

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a catalyst system like aluminum chloride/copper(I) chloride. This method is typically suitable for benzene and its activated derivatives.

Metalation-Formylation: This involves the deprotonation of the aromatic ring using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with an electrophilic formylating agent like DMF. The regioselectivity of the lithiation step is crucial and can be directed by existing substituents on the ring.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the synthesis of complex organic molecules, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical stoichiometric methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, nickel, or copper, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct single-step synthesis for this compound, these methods are instrumental in building the substituted aromatic core from simpler precursors. For example, a Suzuki-Miyaura coupling could be envisioned to construct a related precursor. wikipedia.org This might involve coupling an aryl boronic acid containing two of the required substituents with an aryl halide containing the third.

The incorporation of fluorine-containing groups, such as trifluoromethyl, has been a major focus of transition-metal catalysis. nih.gov Palladium-catalyzed reactions, for instance, are widely used for trifluoromethylation reactions, which could be applied to a 4-nitro-substituted aryl precursor. nih.gov These catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Organocatalytic Methods for Aromatic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a complementary field to metal catalysis. While its application in complex aromatic synthesis is still evolving, it offers potential advantages in terms of cost, toxicity, and air/moisture sensitivity.

For the synthesis of molecules like this compound, potential applications of organocatalysis could include:

Organocatalytic Nucleophilic Aromatic Substitution (SNAᵣ): Chiral organocatalysts could be used to perform enantioselective SNAᵣ reactions on related substrates, although this is not directly applicable to the achiral target molecule.

Organocatalytic Reduction: While not a direct synthesis of the aldehyde, organocatalysts have been effectively used for the enantioselective reduction of β-trifluoromethyl nitroalkenes, showcasing their utility in manipulating molecules containing these functional groups. unimi.it

The direct organocatalytic synthesis of this compound remains a challenging area, but the principles of organocatalysis are being actively explored for various aromatic functionalization reactions that could eventually be applied to such targets.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is a critical aspect of modern process development, aiming to reduce environmental impact and enhance efficiency. These principles focus on creating synthetic pathways that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Key areas of development include the use of alternative reaction media and the optimization of reaction efficiency metrics such as atom economy and the Environmental Factor (E-factor).

Solvent-Free and Aqueous Medium Reaction Development

Traditional methods for the synthesis of substituted benzaldehydes often involve the use of volatile and hazardous organic solvents. Research into greener alternatives has explored reactions in aqueous media, under solvent-free conditions, or in more benign solvent systems to mitigate these environmental concerns.

While specific literature on solvent-free or aqueous synthesis of this compound is not extensively detailed, principles from analogous transformations of substituted toluenes and benzyl (B1604629) alcohols provide a strategic framework. A primary route to this aldehyde is the oxidation of its precursor, 4-nitro-2-(trifluoromethyl)toluene.

Aqueous Medium and Phase-Transfer Catalysis (PTC): One established green technique involves using water-soluble oxidants in a biphasic system with the aid of a phase-transfer catalyst. PTC facilitates the reaction between a reactant in an organic phase (like the toluene (B28343) substrate) and a reagent in an aqueous phase (like sodium hypochlorite (B82951) or potassium permanganate). This method can reduce the need for hazardous organic solvents, replacing them with greener options like ethyl acetate (B1210297) or toluene, and allows reactions to proceed under mild conditions with high selectivity and yields often exceeding 90%. The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the oxidizing anion from the aqueous phase to the organic phase where the reaction occurs.

Biomimetic Catalysis in Alternative Solvents: Another advanced approach is the use of biomimetic catalysts, such as metalloporphyrins, for the aerobic oxidation of nitrotoluenes. These reactions use molecular oxygen, a highly sustainable oxidant, in greener solvent systems like alkaline methanol. For the synthesis of o-nitrobenzaldehyde from o-nitrotoluene, studies have achieved high selectivity using this method, which avoids corrosive acidic media and polluting chemical oxidants. This strategy presents a viable green pathway for the oxidation of 4-nitro-2-(trifluoromethyl)toluene.

Solvent-Free Synthesis: Solvent-free reactions, often conducted by grinding solid reactants or using microwave irradiation, represent a significant advancement in green chemistry by eliminating solvent use entirely. These techniques can lead to faster reaction times, higher yields, and simplified product work-up. While not yet documented for this compound specifically, the application of solvent-free methods to analogous reactions, such as aldol (B89426) condensations and Michael additions, demonstrates the potential of this approach.

Atom Economy and E-Factor Optimization in Synthetic Pathways

Two of the most important metrics for evaluating the sustainability of a chemical process are atom economy and the E-factor. Atom economy, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. The E-factor is defined as the total mass of waste generated per mass of product. An ideal "green" reaction maximizes atom economy and minimizes the E-factor.

The synthesis of this compound via the oxidation of 4-nitro-2-(trifluoromethyl)toluene provides a clear case for optimization using these metrics.

Traditional vs. Green Synthetic Pathways: A conventional method for oxidizing substituted toluenes to aldehydes involves stoichiometric oxidants like chromium trioxide (CrO₃) in a medium of acetic anhydride (B1165640) and glacial acetic acid. This type of reaction, while often effective, suffers from extremely poor atom economy. The heavy metal oxidant and associated reagents are entirely converted into waste, leading to a very high E-factor, often in the range of 5 to over 100 for fine chemical and pharmaceutical syntheses.

In contrast, a greener alternative employing a heterogeneous catalyst and a clean oxidant like molecular oxygen (O₂) dramatically improves these metrics. Catalytic aerobic oxidation incorporates oxygen atoms from the air, and the only theoretical byproduct is water, resulting in a significantly higher atom economy.

Below is a comparative analysis of a traditional and a green synthetic pathway for the oxidation of 4-nitro-2-(trifluoromethyl)toluene.

Table 1: Comparison of Atom Economy in Traditional and Green Oxidation Pathways This is a theoretical comparison based on established principles for analogous reactions.

| Pathway | Generalized Reaction Scheme | Reactants (for calculation) | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|---|

| Traditional (Chromium Trioxide) | Substrate + 2 CrO₃ → Product + Cr₂O₃ + H₂O | C₈H₆F₃NO₂ + 2 CrO₃ | C₈H₄F₃NO₃ | Cr₂O₃, H₂O | 54.5% |

| Green (Catalytic Aerobic) | Substrate + O₂ → Product + H₂O | C₈H₆F₃NO₂ + O₂ | C₈H₄F₃NO₃ | H₂O | 92.0% |

E-Factor Considerations: The E-factor for the traditional chromium-based oxidation would be substantial. It includes not only the chromium waste but also waste from solvents (acetic acid, acetic anhydride) and any materials used in the work-up and neutralization process. The E-factor for the catalytic aerobic process would be dramatically lower. The ideal scenario generates only water as a byproduct. In practice, the E-factor would also account for solvent losses and the energy required for the process, but it would still be orders of magnitude smaller than the traditional route, especially if a recyclable heterogeneous catalyst and a benign solvent are used.

Table 2: Qualitative E-Factor Analysis

| Factor | Traditional Pathway (CrO₃) | Green Pathway (Catalytic O₂) |

|---|---|---|

| Stoichiometric Reagents | Large excess of CrO₃, acids, and anhydrides. | None (uses catalytic amount of catalyst). |

| Byproducts | Large mass of toxic heavy metal salts (e.g., Cr₂O₃). | Water. |

| Solvent/Catalyst Recyclability | Difficult and energy-intensive. | High potential for heterogeneous catalyst and solvent recycling. |

| Overall E-Factor | Very High (>10) | Very Low (<1) |

By focusing on these green chemistry metrics, synthetic strategies for producing this compound can be designed to be more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 Nitro 2 Trifluoromethyl Benzaldehyde

Transformations Involving the Nitro Group

The nitro group is a key functional handle that can be transformed into various other nitrogen-containing groups, and it strongly dictates the electronic properties of the aromatic ring.

The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, providing a pathway to synthetically valuable anilines. masterorganicchemistry.com The reduction of 4-nitro-2-(trifluoromethyl)benzaldehyde yields 4-amino-2-(trifluoromethyl)benzaldehyde. This transformation converts a strongly electron-deactivating group into a strongly electron-donating one. masterorganicchemistry.com

A variety of methods can be employed for this reduction: wikipedia.org

Catalytic Hydrogenation: This is a common and clean method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com

Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be used, particularly when acidic or hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.com

The reduction process is a six-electron transfer that can proceed through intermediate species such as nitroso and hydroxylamine compounds. nih.gov By carefully controlling the reaction conditions and reagents, it is sometimes possible to isolate these intermediates. For example, using zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | commonorganicchemistry.com |

| Fe, HCl | Amine (-NH₂) | commonorganicchemistry.com |

| SnCl₂ | Amine (-NH₂) | commonorganicchemistry.com |

| Zn, NH₄Cl (aq) | Hydroxylamine (-NHOH) | wikipedia.org |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both inductive and resonance effects. quora.com Resonance structures show that the nitro group induces a partial positive charge on the ortho and para positions of the benzene (B151609) ring. quora.com Consequently, electrophilic attack is directed towards the meta position, which is the least deactivated site. quora.com

Conversely, this strong electron withdrawal makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. mdpi.comnih.gov In this compound, the positions ortho and para to the nitro group are occupied by the trifluoromethyl group and the aldehyde group, respectively. If a suitable leaving group (like a halogen) were present at one of these positions, it would be readily displaced by a nucleophile. mdpi.com

Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is characterized by its exceptional stability, which stems from the high strength of the carbon-fluorine bond. mdpi.com This bond has a high dissociation energy (approximately 485 kJ/mol), making the -CF₃ group robust under a wide range of chemical, thermal, and photochemical conditions. mdpi.com

The -CF₃ group is generally considered non-reactive and is often used in medicinal chemistry to block metabolic hotspots. mdpi.com Its primary influence on the molecule's reactivity is electronic; it is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, acting mainly through an inductive effect. tcichemicals.com

While highly stable, the -CF₃ group is not entirely inert. tcichemicals.com Transformations involving the C-F bonds are challenging but can be achieved under specific, often harsh, conditions. tcichemicals.com For example, reactions with certain nucleophilic reagents or treatment with superacids can lead to protolytic defluorination or hydrolysis to a carboxylic acid group. acs.orgnih.gov However, under the conditions used for most transformations of the aldehyde or nitro groups, the trifluoromethyl group remains intact.

| Compound Name |

|---|

| This compound |

| 4-Nitro-2-(trifluoromethyl)benzoic acid |

| (4-Nitro-2-(trifluoromethyl)phenyl)methanol |

| 4-Amino-2-(trifluoromethyl)benzaldehyde |

| Potassium permanganate |

| Chromium(VI) oxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Palladium on carbon |

| Raney nickel |

| Tin(II) chloride |

| Sodium sulfide |

| Ammonium chloride |

Steric and Electronic Effects on Adjacent Functional Groups

The aldehyde group in this compound is subject to a potent combination of steric and electronic influences from its neighboring substituents.

Electronic Effects: Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are strong electron-withdrawing groups. The nitro group exerts its effect through both resonance and inductive effects, while the trifluoromethyl group operates primarily through a powerful inductive effect (-I). This cumulative electron withdrawal significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack. In comparison to benzaldehyde (B42025), or even p-nitrobenzaldehyde, the aldehyde in this compound is substantially more reactive towards nucleophiles due to the additional electron-withdrawing capacity of the ortho-trifluoromethyl group.

Steric Effects: The ortho-trifluoromethyl group imposes considerable steric hindrance around the aldehyde functionality. This bulkiness can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselectivity in reactions where new stereocenters are formed. The steric congestion may also slow down the rate of reaction with bulky nucleophiles compared to less hindered aldehydes.

The interplay of these effects is critical in determining the outcome of reactions. For instance, in nucleophilic addition reactions, the enhanced electrophilicity of the carbonyl carbon is the driving force, while the steric hindrance from the -CF₃ group modulates the accessibility of this reactive center.

Potential for Derivatization or Transformation of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and robust under many reaction conditions, making its direct transformation challenging. However, its strong electron-withdrawing nature can activate the aromatic ring towards certain reactions, and under specific conditions, the C-F bonds can be induced to react.

While specific studies on the derivatization of the trifluoromethyl group in this compound are not extensively documented in publicly available literature, general methodologies for the transformation of aromatic trifluoromethyl groups can be considered. These potential, though not experimentally confirmed for this specific molecule, pathways could include:

Partial Reduction: Under controlled reducing conditions, it might be possible to selectively reduce the trifluoromethyl group to a difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) group.

Hydrolysis: Although typically requiring harsh conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid group is a known transformation for some trifluoromethyl-substituted aromatics, particularly those with activating groups.

Nucleophilic Aromatic Substitution (SNA_r): The strong electron-withdrawing properties of the nitro and trifluoromethyl groups could potentially activate the aromatic ring for nucleophilic aromatic substitution of other ring substituents, should they be present.

It is important to emphasize that these are potential transformations based on the general reactivity of the trifluoromethyl group and would require specific and often forcing reaction conditions.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms involving this compound necessitates detailed kinetic and spectroscopic investigations. While specific mechanistic studies on this compound are scarce in the available scientific literature, the general principles of nucleophilic addition to aldehydes provide a framework for postulating its reaction pathways.

The primary mechanistic pathway for reactions at the aldehyde group is nucleophilic addition . The reaction is typically initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Table 1: Postulated Mechanistic Steps in Nucleophilic Addition to this compound

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack | The nucleophile approaches the carbonyl carbon, leading to the formation of a new bond. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom. |

| 2 | Formation of Tetrahedral Intermediate | A transient tetrahedral alkoxide intermediate is formed. The geometry at the former carbonyl carbon changes from trigonal planar to tetrahedral. |

| 3 | Protonation | The negatively charged oxygen atom of the tetrahedral intermediate is protonated by a proton source (e.g., solvent or added acid) to yield the final alcohol product. |

The rate of the reaction would be significantly influenced by the electronic nature of the nucleophile and the steric hindrance around the carbonyl group. Stronger nucleophiles would be expected to react faster. Kinetic studies, such as monitoring the disappearance of the aldehyde or the appearance of the product over time using techniques like UV-Vis or NMR spectroscopy, would be essential to determine the reaction order and rate constants.

Spectroscopic Studies would play a crucial role in identifying and characterizing reaction intermediates. For example:

Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) in the product would confirm the conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be invaluable for tracking the transformation. The disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the appearance of new signals corresponding to the product would be indicative of the reaction's progress. ¹⁹F NMR could be used to monitor any changes involving the trifluoromethyl group.

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the products and any intermediates that can be isolated.

While detailed experimental data for this compound is limited, the combined steric and electronic effects of its substituents undoubtedly lead to a rich and complex chemical reactivity profile that warrants further investigation.

Applications of 4 Nitro 2 Trifluoromethyl Benzaldehyde As a Core Synthetic Building Block

Precursor for the Synthesis of Heterocyclic Compounds

The electrophilic nature of the aldehyde functional group, enhanced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents, makes 4-Nitro-2-(trifluoromethyl)benzaldehyde a highly reactive component in the synthesis of various heterocyclic systems.

Utilization in the Formation of Substituted Corroles and Porphyrinoids

The synthesis of meso-substituted corroles and porphyrinoids, classes of tetrapyrrolic macrocycles, often involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. The selection of the aldehyde is crucial as it dictates the substitution pattern and can significantly influence the reaction yield. Research has shown that the use of benzaldehydes bearing electron-withdrawing substituents generally leads to higher yields of the desired macrocycle. nih.govacs.org The presence of both a nitro and a trifluoromethyl group in this compound makes it an excellent candidate for these syntheses.

The general reaction for the synthesis of a meso-tetrasubstituted porphyrin using a substituted benzaldehyde (B42025) is depicted below:

Table 1: Expected Yields of Porphyrin Synthesis with Various Benzaldehydes This table is generated based on typical yields reported for similar reactions and illustrates the expected trend.

| Benzaldehyde Derivative | Electron-Withdrawing/Donating Nature | Expected Porphyrin Yield |

| 4-Methoxybenzaldehyde | Electron-Donating | Low to Moderate |

| Benzaldehyde | Neutral | Moderate |

| 4-Chlorobenzaldehyde | Electron-Withdrawing | Moderate to High |

| 4-Nitrobenzaldehyde (B150856) | Strongly Electron-Withdrawing | High |

| 4-(Trifluoromethyl)benzaldehyde | Strongly Electron-Withdrawing | High |

| This compound | Very Strongly Electron-Withdrawing | High to Very High |

The enhanced reactivity of this compound in these condensation reactions can be attributed to the increased electrophilicity of the aldehydic carbon, facilitating the nucleophilic attack by pyrrole. This leads to a more efficient formation of the porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable porphyrin. acs.orgnih.gov

Synthesis of Bioactive Nitrogen and Oxygen Containing Heterocycles

The incorporation of fluorine atoms, particularly the trifluoromethyl group, into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.gov Similarly, the nitro group is a common pharmacophore found in many bioactive molecules. The presence of both these moieties in this compound makes it a valuable starting material for the synthesis of novel bioactive heterocycles. While specific examples directly employing this aldehyde are not extensively documented in publicly available literature, its reactivity profile suggests its utility in various cyclization and condensation reactions to form heterocycles such as pyrimidines, pyrazoles, and benzodiazepines.

Role in the Construction of Complex Organic Molecules

Beyond the synthesis of heterocycles, this compound serves as a versatile building block for the construction of a wide range of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Strategic Use in the Development of Pharmaceutical Scaffolds

The 4-nitro-2-(trifluoromethyl)phenyl moiety is a key structural feature in a number of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the nitro and trifluoromethyl groups can significantly influence the pharmacological activity of a molecule. While direct synthetic routes from this compound to specific commercial drugs are proprietary, its role as a precursor can be inferred from the presence of the corresponding substituted phenyl ring in various pharmaceutical scaffolds. A related compound, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, is a known intermediate in the synthesis of APIs, highlighting the importance of this substitution pattern. nbinno.com The aldehyde functionality provides a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to build up more complex molecular frameworks.

Synthesis of Agrochemicals, Dyes, and Advanced Materials

The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance pesticidal activity. nih.gov The 4-nitro-2-(trifluoromethyl)phenyl scaffold, derivable from this compound, is therefore of significant interest in the development of new herbicides, insecticides, and fungicides.

In the realm of materials science, aromatic nitro compounds are often used as precursors for the synthesis of dyes and pigments. mjbas.comprimescholars.complantarchives.orgnih.govorientjchem.org The strong chromophoric properties of the nitro group, combined with the electronic effects of the trifluoromethyl group, suggest that derivatives of this compound could find applications as specialty dyes or in the creation of advanced materials with unique optical or electronic properties. For instance, a structurally similar compound, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, is noted for its use in producing fluorescent dyes. nbinno.com

Engagement in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. Aldehydes are frequently employed as one of the key components in many well-known MCRs, including the Biginelli, Ugi, and Passerini reactions. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgbroadinstitute.orgunair.ac.idresearchgate.netorganic-chemistry.orgnih.govyoutube.comillinois.edunih.govyoutube.com

The high reactivity of this compound makes it a promising candidate for these reactions, enabling the rapid generation of diverse libraries of complex molecules for drug discovery and other applications.

Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities. The electron-deficient nature of this compound would be expected to facilitate the initial condensation step with urea, a key step in the reaction mechanism. wikipedia.orgorganic-chemistry.orgunair.ac.idillinois.eduyoutube.com

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The initial formation of an imine from the aldehyde and amine is a crucial step, which would be favored by the electrophilicity of this compound. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. The reaction is believed to proceed through a cyclic transition state, and the reactivity of the aldehyde is a key factor. wikipedia.orgorganic-chemistry.orgbroadinstitute.orgyoutube.comnih.gov

Table 2: Potential Multi-Component Reactions Involving this compound

| Multi-Component Reaction | Reactants | Product Class |

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Bis-amides |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amides |

The use of this compound in these and other multi-component reactions provides a powerful strategy for the diversity-oriented synthesis of novel and complex molecular scaffolds.

Medicinal Chemistry and Biological Activity Investigations of Derivatives of 4 Nitro 2 Trifluoromethyl Benzaldehyde

Design and Synthesis of Biologically Active Analogues and Ligands

The design and synthesis of biologically active analogues from 4-nitro-2-(trifluoromethyl)benzaldehyde often involve condensation reactions with pyrrole (B145914) or its derivatives to form macrocyclic compounds like corroles. The synthesis of corroles can be achieved through a one-pot reaction or a two-step process. nih.gov For instance, A₂B-corroles can be synthesized by reacting this compound with a dipyrromethane derivative. nih.gov

The general procedure for synthesizing A₂B-fluoronitro-corroles involves reacting the benzaldehyde (B42025) with a substituted dipyrromethane. nih.gov This method allows for the introduction of various substituents on the phenyl rings of the corrole (B1231805) macrocycle, enabling the exploration of structure-activity relationships. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzaldehyde starting material can influence the reaction yields and the electronic properties of the resulting corrole. researchgate.net

Antiviral Research Applications of Corrole Derivatives Synthesized from this compound

Corrole derivatives synthesized from this compound have been a focus of antiviral research, particularly against human cytomegalovirus (hCMV). nih.govnih.gov These synthetic macrocycles have shown promise as a new class of anti-hCMV agents. nih.gov

Inhibition Studies against Human Cytomegalovirus (hCMV)

Several corrole derivatives have been synthesized and evaluated for their antiviral activity against hCMV. nih.gov Notably, A₃- and A₂B-nitrocorroles have demonstrated potent antiviral effects. nih.gov The addition of fluorine atoms to the corrole macrocycle has been shown to significantly enhance antiviral potency. nih.gov

One specific A₂B-corrole, 5,15-bis(2′,3′,5′,6′-Tetrafluorophenyl)-10-(4′-nitro-2′-tri-fluoromethylphenyl)corrole , synthesized from this compound, exhibited significant antiviral activity. nih.gov The antiviral potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), the cytotoxic concentration 50% (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable therapeutic window. Some fluorinated A₂B-corroles have achieved selectivity indexes above 400, highlighting their potential as highly potent anti-hCMV molecules. nih.gov

Table 1: Antiviral Activity of Selected Corrole Derivatives against hCMV

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| A₂B-fluoronitrocorrole 14 | >50 | >50 | - |

| A₂B-fluoronitrocorrole 15 | 1.1 ± 0.1 | 18 ± 2 | 16 |

| A₂B-fluoronitrocorrole 16 | 1.0 ± 0.2 | 16 ± 1 | 16 |

| A₂B-fluoronitrocorrole 17 | 0.8 ± 0.1 | 13 ± 1 | 16 |

Data sourced from studies on A₂B-fluoronitro-corroles. The specific derivative from this compound is part of a broader class of fluorinated corroles showing high potency. nih.gov

Detailed Mechanism of Antiviral Action for Specific Derivatives

The precise mechanism of antiviral action for corrole derivatives is an area of ongoing investigation. For fluoronitrocorroles, it is suggested that the addition of fluorine atoms enhances their antiviral potency by either increasing the CC₅₀ or decreasing the IC₅₀, leading to a significant increase in the selectivity index. nih.gov The mechanism of action for antiviral drugs can vary widely, including the inhibition of viral entry, replication, or egress. nih.gov For some antiviral compounds, the mechanism involves interference with host-regulated pathways of virus replication rather than targeting specific viral proteins. nih.gov Further research is needed to elucidate the specific molecular targets and pathways through which corrole derivatives synthesized from this compound exert their anti-hCMV effects.

Evaluation of Anticancer, Antimicrobial, and Anti-inflammatory Activities of Novel Derivatives

While the primary focus of research on derivatives of this compound has been on their antiviral properties, the structural motifs present in these compounds are also found in molecules with other biological activities.

Anticancer Activity: The trifluoromethyl group is a common substituent in many anticancer drugs, as it can enhance properties like metabolic stability and lipophilicity. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity. nih.gov While specific studies on anticancer derivatives of this compound are not widely reported, the presence of both the nitro and trifluoromethyl groups suggests a potential for such applications. nih.govrsc.org

Antimicrobial Activity: The trifluoromethylphenyl moiety is present in some novel pyrazole derivatives that exhibit antibacterial activity, particularly against antibiotic-resistant Gram-positive bacteria. nih.gov Similarly, halogenated and nitro derivatives of benzimidazole have shown antimicrobial activity. antibiotics-chemotherapy.ru Although direct studies on antimicrobial derivatives of this compound are limited, these findings suggest a potential avenue for future research.

Anti-inflammatory Activity: Benzaldehyde derivatives have been investigated for their anti-inflammatory properties. researchgate.net For instance, certain enone-based derivatives have been shown to inhibit neutrophil-mediated inflammation. nih.gov The anti-inflammatory potential of derivatives of this compound remains an area for further exploration.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of therapeutic candidates. For the corrole derivatives of this compound, SAR studies have provided valuable insights.

It has been demonstrated that the presence and position of substituents on the meso-phenyl rings of the corrole macrocycle significantly impact antiviral activity. nih.gov The introduction of fluorine atoms onto the corrole scaffold has been shown to dramatically increase the antiviral potency against hCMV. nih.gov Specifically, A₂B-corroles, where the aromatic group at the 10-meso position is varied, have been synthesized to probe the effects of substitution patterns. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 Nitro 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Nitro-2-(trifluoromethyl)benzaldehyde, a multi-nuclear approach is essential.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and coupling of hydrogen atoms within a molecule. In this compound, the spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons.

The aldehyde proton (CHO) typically resonates at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. This signal is expected to appear as a singlet, as it has no adjacent protons with which to couple.

The three protons on the aromatic ring will exhibit complex splitting patterns and chemical shifts influenced by the electronic effects of the three substituents: the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the moderately deactivating aldehyde (-CHO) group. Based on the analysis of related compounds, the expected chemical shifts can be predicted. For instance, in 3-(Trifluoromethyl)benzaldehyde, the aldehyde proton appears at 10.09 ppm, and the aromatic protons resonate between 7.70 and 8.16 ppm rsc.org. Similarly, the aldehyde proton in 4-nitrobenzaldehyde (B150856) is observed around 10.10 ppm rsc.org. The presence of multiple withdrawing groups on the ring in the target molecule would shift the aromatic protons significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.1 - 10.5 | Singlet (s) |

| Aromatic H-3 | ~8.6 - 8.9 | Doublet (d) |

| Aromatic H-5 | ~8.4 - 8.6 | Doublet of doublets (dd) |

Fluorine (¹⁹F) NMR is a highly sensitive and specific technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.org. It provides a wide range of chemical shifts, making it excellent for detecting subtle differences in the electronic environment of fluorine atoms wikipedia.org.

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this group is sensitive to its position on the aromatic ring and the nature of adjacent substituents. In similar structures like 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)benzene, the -CF₃ group signal appears at -60.13 ppm and -63.18 ppm, respectively rsc.org. For 4-(trifluoromethyl)benzaldehyde, the signal is at -62.4 ppm rsc.org. Given the electronic environment in the target molecule, the ¹⁹F chemical shift is anticipated to be in a similar range, providing direct evidence for the presence and integrity of the trifluoromethyl group. Proton decoupling is often employed to simplify the spectrum, resulting in a singlet for the CF₃ group nih.gov.

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the aldehyde group will appear significantly downfield, typically in the range of 189-193 ppm rsc.orgrsc.org. The carbon atom of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the strong electronegativity of fluorine. For example, the CF₃ carbon in related compounds appears around 123.5 ppm with a large coupling constant (J ≈ 273 Hz) rsc.org.

The aromatic carbons will have shifts determined by the substituents. The carbon attached to the nitro group (C-4) and the trifluoromethyl group (C-2) will be significantly affected. Data from 4-nitrobenzaldehyde shows the C-4 carbon at approximately 150.6 ppm, while the C-1 (attached to the aldehyde) is at 140.0 ppm rsc.org. These values provide a basis for assigning the signals in the target compound's spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzaldehydes

| Compound | C=O (ppm) | C-Aromatic (ppm) | C-CF₃ (ppm) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 192.3 | 124.2, 130.6, 140.0, 150.6 | N/A |

| 4-(Trifluoromethyl)benzaldehyde | 192.6 | 124.5, 126.1, 130.1, 138.9 | 122.7 (q, J=90.6 Hz) |

Nitrogen (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic structure of nitrogen-containing functional groups researchgate.net. For this compound, ¹⁵N NMR can be used to characterize the nitro group. The chemical shift of the nitrogen in a nitroaromatic compound is highly sensitive to the electronic effects of other ring substituents nih.gov. The analysis, often performed using indirect detection methods like HMBC (Heteronuclear Multiple Bond Correlation), can confirm the presence of the nitro group and provide data on its electronic environment, which is valuable for studying reaction mechanisms or intermolecular interactions reddit.com.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas nih.govpnnl.gov. For this compound (C₈H₄F₃NO₃), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, providing unambiguous confirmation of its molecular formula.

To analyze a molecule by mass spectrometry, it must first be ionized. ESI and MALDI are "soft" ionization techniques that are ideal for this purpose as they typically generate intact molecular ions with minimal fragmentation uni-saarland.de.

Electrospray Ionization (ESI) is well-suited for polar molecules and is commonly coupled with liquid chromatography. For this compound, analysis in negative ion mode is likely to be effective, leading to the formation of the deprotonated molecule [M-H]⁻ nih.gov. Studies on related nitrophenols have successfully used negative mode ESI-MS for their detection and quantification nih.gov. Alternatively, positive mode ESI could yield the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ nih.gov.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful technique, particularly for analyzing analytes from a solid-phase mixture nih.gov. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. MALDI-TOF (Time-of-Flight) analysis provides high sensitivity and is tolerant of complex mixtures nih.gov. It has been successfully employed for the analysis of various nitroaromatic compounds researchgate.netresearchgate.net.

While soft ionization methods aim to preserve the molecular ion, inducing fragmentation (e.g., through collision-induced dissociation in tandem MS/MS) provides valuable structural information nih.gov. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present:

Loss of H·: A peak at [M-1]⁺ is common for aldehydes libretexts.org.

Loss of CHO·: A peak at [M-29]⁺ corresponding to the loss of the formyl radical is a key indicator of an aldehyde libretexts.org.

Loss from the Nitro Group: Nitroaromatic compounds typically show losses of NO· (30 Da) and NO₂· (46 Da) nist.gov.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, although this often requires higher energy.

Loss of Fluorine: Loss of F· (19 Da) or HF (20 Da) from the trifluoromethyl group may also be observed, though the C-F bond is very strong whitman.edu.

By analyzing these neutral losses from the molecular ion peak, the presence and connectivity of the aldehyde, nitro, and trifluoromethyl groups on the benzaldehyde (B42025) core can be confirmed. The mass spectrum of 4-nitrobenzaldehyde, for example, shows a prominent molecular ion peak and significant fragments corresponding to the loss of NO₂ and the subsequent loss of CO nist.gov.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss | Description |

|---|---|---|

| [M-H]⁺ | H· | Loss of hydrogen radical |

| [M-NO]⁺ | NO· | Loss of nitric oxide radical |

| [M-CHO]⁺ | CHO· | Loss of formyl radical |

| [M-NO₂]⁺ | NO₂· | Loss of nitrogen dioxide radical |

X-ray Crystallography for Single Crystal Structure Determination

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Detailed structural parameters for this compound can be inferred by examining crystallographic data of analogous compounds. The geometry of the benzene (B151609) ring is expected to be largely planar, though minor deviations may occur due to the steric and electronic effects of the substituents. The aldehyde, nitro, and trifluoromethyl groups will have specific orientations relative to the ring.

A hypothetical table of selected bond lengths and angles for this compound, based on standard values and data from similar structures, is presented below.

| Bond/Angle | Atoms Involved | Expected Value (Å or °) |

| Bond Lengths | ||

| C-C (aromatic) | Ring Carbons | ~1.39 Å |

| C-N (nitro) | C(4)-N | ~1.47 Å |

| N-O (nitro) | N-O | ~1.22 Å |

| C-C (aldehyde) | C(1)-C(aldehyde) | ~1.49 Å |

| C=O (aldehyde) | C(aldehyde)=O | ~1.21 Å |

| C-C (CF3) | C(2)-C(CF3) | ~1.51 Å |

| C-F (CF3) | C(CF3)-F | ~1.34 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Ring Carbons | ~120° |

| C-C-N (nitro) | C(3)-C(4)-N | ~119° |

| O-N-O (nitro) | O-N-O | ~124° |

| C-C=O (aldehyde) | C(1)-C(aldehyde)=O | ~124° |

| C-C-C (CF3) | C(1)-C(2)-C(CF3) | ~121° |

| F-C-F (CF3) | F-C(CF3)-F | ~107° |

| Torsional Angles | ||

| C-C-N-O | C(3)-C(4)-N-O | ~0° or ~180° |

| C-C-C=O | C(2)-C(1)-C=O | Variable |

Note: These are representative values and the actual experimental values may vary.

The torsional angles, which define the rotation around single bonds, are particularly important for understanding the molecule's conformation. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. The orientation of the aldehyde group, however, can be more variable and is influenced by crystal packing forces.

Supramolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions are crucial in determining the physical properties of the solid. For this compound, several types of interactions are anticipated to play a role.

In the crystal structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, π-π stacking interactions are significant contributors to the crystal packing mdpi.com. These interactions occur between the aromatic rings of adjacent molecules, helping to stabilize the crystal lattice. It is highly probable that similar π-π stacking interactions would be observed in the crystal structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are indispensable tools for characterizing chemical compounds. Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its functional groups. By comparing with the known spectra of related compounds such as 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, the principal absorption bands can be assigned.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1720 |

| Aldehyde (C-H) | Stretching | 2820 - 2850 and 2720 - 2750 |

| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1200 (strong, broad) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups would likely shift the C=O stretching frequency of the aldehyde to a higher wavenumber compared to unsubstituted benzaldehyde. The C-F stretching vibrations of the trifluoromethyl group typically appear as very strong and broad absorptions in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions between molecular orbitals. The spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic ring, the nitro group, and the aldehyde group.

A comparative analysis of the UV/Vis spectra of nitrobenzaldehyde isomers provides a useful framework for interpreting the spectrum of the target compound nih.govuni-muenchen.de. Generally, nitrobenzaldehydes exhibit several absorption bands:

A weak, long-wavelength band corresponding to n→π* transitions of the nitro and aldehyde groups.

A more intense band at intermediate wavelengths due to π→π* transitions within the benzene ring.

A strong absorption band at shorter wavelengths resulting from π→π* transitions involving the nitro group and the benzene ring, often referred to as an intramolecular charge transfer band.

For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to influence the energies of these transitions.

| Transition Type | Chromophore(s) Involved | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n→π | C=O, NO₂ | ~340 - 360 | Weak (~100) |

| π→π | Benzene Ring | ~280 - 310 | Moderate (~1,000) |

| π→π* (Charge Transfer) | Nitro Group and Benzene Ring | ~250 - 270 | Strong (~10,000) |

Note: The exact λmax and ε values are dependent on the solvent used.

The substitution pattern on the benzene ring significantly affects the electronic spectrum. The ortho-positioning of the trifluoromethyl group relative to the aldehyde, and meta- to the nitro group, will likely lead to a complex interplay of electronic and steric effects that modulate the absorption maxima and intensities compared to other isomers.

Computational Chemistry and Theoretical Investigations of 4 Nitro 2 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict various molecular properties, including orbital energies, charge distribution, and spectroscopic parameters. For 4-Nitro-2-(trifluoromethyl)benzaldehyde, DFT calculations are crucial for understanding how the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups influence the reactivity of the aromatic ring and the aldehyde functional group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. biointerfaceresearch.comirjweb.comresearchgate.net

For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the substituents. In this compound, the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for Related Nitroaromatic Compounds (Calculated using DFT) (Note: These are illustrative values for analogous compounds and not specific to this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene (B124822) | -8.55 | -1.51 | 7.04 |

| 2-Nitrotoluene | -8.67 | -1.49 | 7.18 |

| 2,4,6-Trinitrophenol | -8.75 | -4.16 | 4.59 |

Data sourced from analogous compound studies for illustrative purposes. biointerfaceresearch.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant positive potential around the carbonyl carbon of the aldehyde group and the carbon atoms of the aromatic ring attached to the nitro and trifluoromethyl groups. walisongo.ac.id This is due to the strong electron-withdrawing effects of these substituents. Conversely, the oxygen atoms of the nitro and aldehyde groups would exhibit negative potential. researchgate.netnih.gov This charge distribution makes the aldehyde carbon and the aromatic ring highly susceptible to attack by nucleophiles. walisongo.ac.id

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). mdpi.comqu.edu.qamdpi.com These theoretical predictions can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict the vibrational frequencies associated with the stretching and bending modes of its functional groups. For example, the characteristic C=O stretching frequency of the aldehyde group is expected to be in the range of 1700-1720 cm⁻¹. niscpr.res.in The symmetric and asymmetric stretching frequencies of the nitro group are anticipated to appear around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. niscpr.res.in The C-F stretching modes of the trifluoromethyl group would also have characteristic frequencies.

TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.comresearchgate.net For nitroaromatic compounds, the absorption bands are typically due to π → π* and n → π* transitions. The presence of the electron-withdrawing groups is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Table 2: Predicted Vibrational Frequencies for Functional Groups in a Related Nitrobenzaldehyde (Calculated using DFT) (Note: These are illustrative values for a similar compound and not specific to this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | 2893 |

| C=O stretch (aldehyde) | 1712 |

| NO₂ asymmetric stretch | 1540 |

| NO₂ symmetric stretch | 1350 |

| C-NO₂ stretch | 850 |

Data adapted from studies on 4-nitrobenzaldehyde (B150856) for illustrative purposes. niscpr.res.in

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving this compound, such as nucleophilic aromatic substitution or condensation reactions of the aldehyde group, computational methods can provide a detailed understanding of the reaction pathway. nih.govresearchgate.netscirp.org

The electron-deficient nature of the aromatic ring in this compound makes it a good substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can model the attack of a nucleophile on the aromatic ring, the formation of the Meisenheimer intermediate, and the subsequent departure of a leaving group. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, the reaction's energy profile can be constructed, and the rate-determining step can be identified. scirp.org

Similarly, for reactions involving the aldehyde group, such as the aldol (B89426) reaction, computational methods can be used to explore the transition state structures and predict the stereochemical outcome of the reaction. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. By simulating the motion of the atoms over time, MD can explore the potential energy surface of the molecule and identify its stable conformers. mdpi.com

For this compound, a key conformational aspect is the orientation of the aldehyde and nitro groups with respect to the benzene ring. MD simulations can reveal the preferred dihedral angles and the energy barriers for rotation around the C-C and C-N bonds. These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment influences the conformational preferences.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. This can be particularly useful in understanding its behavior in different environments and its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biologically Active Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their biological activities, such as toxicity or therapeutic effects. nih.govmdpi.com

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. mdpi.com

For nitroaromatic compounds, important descriptors in QSAR models for toxicity often include hydrophobicity (logP), electronic parameters like the energy of the LUMO (related to electrophilicity), and steric parameters. researchgate.netnih.gov The presence of the nitro and trifluoromethyl groups will significantly influence these descriptors.

| Derivative | LogP | LUMO Energy (eV) | Molar Refractivity | Biological Activity (-logIC₅₀) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | -1.6 | 55 | 5.2 |

| Derivative 2 | 3.1 | -1.8 | 62 | 5.8 |

| Derivative 3 | 2.8 | -1.7 | 58 | 5.5 |

| Derivative 4 | 3.5 | -2.0 | 68 | 6.3 |

This table illustrates the type of data used in QSAR studies. nih.govmdpi.comnih.gov

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding the design of new compounds with desired properties.

Environmental Fate and Ecotoxicological Research on 4 Nitro 2 Trifluoromethyl Benzaldehyde

Investigation of Biodegradation and Abiotic Degradation Pathways in Environmental Matrices

Specific studies investigating the biodegradation and abiotic degradation pathways of 4-Nitro-2-(trifluoromethyl)benzaldehyde in environmental matrices such as soil and water could not be located. Information regarding the microbial degradation, hydrolysis, photolysis, and other transformation processes of this specific compound is not documented in the available scientific literature.

Assessment of Environmental Persistence and Mobility in Soil and Water Systems

Detailed assessments of the environmental persistence and mobility of this compound in soil and water systems are not available. Consequently, data on its half-life in various environmental compartments and its potential for leaching and transport, including parameters like the soil adsorption coefficient (Koc), have not been reported.

Studies on Ecotoxicological Effects on Aquatic and Terrestrial Organisms

No studies on the ecotoxicological effects of this compound on aquatic and terrestrial organisms were found. Therefore, data on the toxicity of this compound to representative organisms such as fish, daphnids, algae, and soil invertebrates are not available.

Toxicological Profiles and Biochemical Mechanisms of 4 Nitro 2 Trifluoromethyl Benzaldehyde and Its Derivatives

In Vitro Cytotoxicity Assessments on Mammalian Cell Lines

In vitro cytotoxicity assays are fundamental in determining the potential of a compound to cause cell damage or death. These assays are typically conducted on various cell models to understand the compound's effect on both healthy and diseased cells.

A study on a series of A3- and A2B-fluorocorroles, which utilized 4-Nitro-2-(trifluoromethyl)benzaldehyde in their synthesis, evaluated the cytotoxicity of the final compounds on both MRC-5 and ARPE-19 cells. nih.gov These corrole (B1231805) derivatives demonstrated antiviral activity, and their cytotoxic effects were assessed to determine their therapeutic window. For instance, one of the tested A2B-fluorocorrole derivatives, compound 24, which was synthesized from 4-nitro-2-trifluoromethylbenzaldehyde, showed potent antiviral effects and was evaluated for its cytotoxicity. nih.gov The specific CC50 values for these derivatives on MRC-5 and ARPE-19 cells are essential for understanding their safety profile. While the direct CC50 of the parent aldehyde is not reported, the data from its derivatives offer a glimpse into the potential toxicity associated with this chemical scaffold in these specific normal human cell lines.

Table 1: Cytotoxicity Data of a Corrole Derivative of this compound

| Cell Line | Compound | CC50 (µM) |

| MRC-5 | Corrole Derivative 24 | Data not explicitly provided, but noted to have potent effects |

| ARPE-19 | Corrole Derivative 24 | Data not explicitly provided, but noted to have potent effects |

It is important to note that the biological activity and toxicity of a derivative can differ significantly from the parent compound due to altered chemical properties and molecular interactions.

Cellular viability and proliferation assays are employed to assess the health and growth of cells following exposure to a chemical agent. Common methods include the MTT, MTS, XTT, and WST-1 assays, which measure metabolic activity as an indicator of cell viability. nih.govsigmaaldrich.com A decrease in metabolic activity is generally correlated with a reduction in cell viability and proliferation, or an increase in cytotoxicity.

While specific studies detailing the effects of this compound on the viability and proliferation of MRC-5 and ARPE-19 cells are scarce, the general principles of these assays would be applicable. For example, in the study of the corrole derivatives, cell viability was likely assessed using one of these standard methods to determine the CC50 values. nih.gov These assays typically involve incubating the cells with the test compound for a specific period, followed by the addition of a reagent that is converted into a colored or fluorescent product by metabolically active cells. The intensity of the resulting signal is proportional to the number of viable cells. nih.govsigmaaldrich.com

Biochemical Investigations into Cellular Targets and Mechanisms of Action for Toxicity

The toxicity of nitroaromatic compounds, including derivatives of this compound, is often linked to their chemical structure, particularly the presence of the nitro group. nih.govnih.gov The biochemical mechanisms underlying their cytotoxicity are complex and can involve several pathways.